molecular formula C7H10ClN3 B1342967 6-chloro-N-propylpyrimidin-4-amine CAS No. 941294-33-3

6-chloro-N-propylpyrimidin-4-amine

Cat. No. B1342967
CAS RN: 941294-33-3
M. Wt: 171.63 g/mol
InChI Key: XWORSYQRPFDXTA-UHFFFAOYSA-N
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Description

6-chloro-N-propylpyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. The specific compound is a derivative of pyrimidine with a chlorine atom at the 6th position and a propylamine substituent at the 4th position.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as this compound, can be achieved through various methods. One such method is the electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides, which allows the formation of coupling products in moderate to high yields . This method employs a sacrificial iron anode and a nickel(II) catalyst, indicating a versatile approach to functionalizing pyrimidine rings under mild conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be significantly affected by the nature of their substituents. For instance, the presence of a propylamine group can influence the electronic distribution and the overall geometry of the molecule. In related compounds, intramolecular dimensions provide evidence for polarized, charge-separated molecular-electronic structures, with positive charge delocalized over exocyclic amino nitrogen atoms . The molecular structure can also exhibit different degrees of puckering from planarity, which can affect the compound's reactivity and interactions.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives, such as this compound, can be explored through their interactions with various reagents. For example, the study of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine demonstrates the reactivity of a related compound with respect to amine substitutions, where the regioselectivity of the substitution at the 6-position is crucial . This suggests that the propylamine group in this compound could also undergo specific reactions based on its position on the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the presence of a propylamine group can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, can be calculated to understand the chemical activity regions of the molecule . Additionally, hydrogen bonding patterns, as observed in related compounds, can lead to the formation of polymeric chains and affect the compound's crystalline structure .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 6-chloro-N-propylpyrimidin-4-amine's chemical properties and reactivity have been studied in the context of amination reactions and the formation of pyrimidine derivatives. Rasmussen and Plas (2010) explored amination of related pyrimidines, revealing insights into product formation and reaction mechanisms (Rasmussen & Plas, 2010).
  • McKeveney et al. (2004) synthesized a compound similar to this compound, contributing to understanding the structural properties and potential applications in chemical synthesis (McKeveney, Quinn, Janssen, & Healy, 2004).

Pharmacological Research

  • In pharmacology, derivatives of this compound have been examined for their potential therapeutic properties. Bennett et al. (1981) investigated 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for antihypertensive activity, suggesting possible applications in hypertension treatment (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Crystallography and Molecular Studies

Electrochemical Synthesis

  • Sengmany et al. (2011) explored an electrochemical synthesis method involving 4-amino-6-chloro-pyrimidines, demonstrating an innovative approach to synthesizing pyrimidine derivatives that could include this compound (Sengmany, Gall, & Léonel, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-chloro-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWORSYQRPFDXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617685
Record name 6-Chloro-N-propylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941294-33-3
Record name 6-Chloro-N-propyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-propylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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